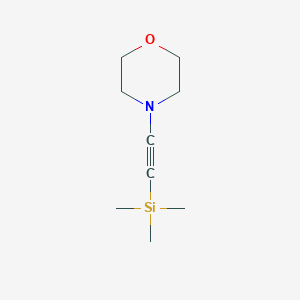

4-((Trimethylsilyl)ethynyl)morpholine

Description

Properties

IUPAC Name |

trimethyl(2-morpholin-4-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXPPXICNCVEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466843 | |

| Record name | 4-[(Trimethylsilyl)ethynyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64024-63-1 | |

| Record name | 4-[(Trimethylsilyl)ethynyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Trimethylsilyl)ethynyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Applications of 4-((trimethylsilyl)ethynyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and synthetic utility of 4-((trimethylsilyl)ethynyl)morpholine. This compound, a member of the ynamide family, serves as a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures. This document details its known physical and chemical data, outlines a plausible synthetic protocol, and describes its application in key cross-coupling reactions. All quantitative data is summarized in tabular format for clarity, and logical workflows are visualized using process diagrams.

Introduction

This compound, with CAS Number 64024-63-1, is an organosilicon compound featuring a morpholine ring attached to a trimethylsilyl-protected acetylene group. This structure classifies it as a silyl-protected ynamide. Ynamides are powerful synthetic intermediates due to the unique reactivity of the nitrogen-substituted alkyne, which is less nucleophilic and more stable than corresponding ynamines. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed or used directly in various coupling reactions, making it a highly versatile reagent in medicinal and materials chemistry.

Physicochemical and Spectroscopic Data

The known properties of this compound are summarized below. Data has been aggregated from chemical supplier databases and public chemical information repositories.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇NOSi | [1] |

| Molecular Weight | 183.32 g/mol | [1] |

| CAS Number | 64024-63-1 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 88-90 °C at 9 mmHg | |

| Density | 0.931 g/mL at 25 °C | |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Assay (Purity) | ≥97% | |

| InChI Key | IZXPPXICNCVEFE-UHFFFAOYSA-N | |

| SMILES String | C--INVALID-LINK--(C)C#CN1CCOCC1 |

Spectroscopic Data Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main signals:

-

A sharp singlet around δ 0.1-0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group.[2]

-

Two multiplets, typically appearing as triplets, for the morpholine ring protons. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected around δ 3.6-3.8 ppm .[3]

-

The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to be slightly upfield, around δ 2.8-3.0 ppm .[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals:

-

A signal for the methyl carbons of the TMS group near δ 0 ppm .

-

Two signals for the acetylenic carbons. The carbon attached to the silicon atom will be downfield relative to the carbon attached to the nitrogen.

-

A signal for the morpholine carbons adjacent to the nitrogen (N-C H₂).

-

A signal for the morpholine carbons adjacent to the oxygen (O-C H₂), typically the most downfield of the aliphatic signals (~δ 67 ppm).[4]

Infrared (FT-IR) Spectroscopy: Key vibrational modes expected in the FT-IR spectrum include:

-

C≡C Stretch: A weak to medium absorption band around 2150-2200 cm⁻¹ . The substitution at both ends of the alkyne makes this peak weaker than a terminal alkyne C-H stretch.

-

C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the morpholine and TMS methyl groups.[5]

-

C-O-C Stretch: A strong, characteristic band for the ether linkage in the morpholine ring, typically around 1115 cm⁻¹ .

-

Si-C Stretch: Bands associated with the trimethylsilyl group are expected in the fingerprint region.

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 183. The fragmentation pattern would likely involve the loss of a methyl group from the TMS moiety, resulting in a prominent peak at m/z 168 (M-15). Predicted collision cross-section data for various adducts have been calculated.[6]

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 184.11522 | 137.8 | [6] |

| [M+Na]⁺ | 206.09716 | 145.2 | [6] |

| [M-H]⁻ | 182.10066 | 138.2 | [6] |

Experimental Protocols

Plausible Synthesis of this compound

Reaction: Morpholine + Trimethylsilylacetylene → this compound

Materials and Reagents:

-

Morpholine (1.0 equiv)

-

Trimethylsilylacetylene (1.1 equiv)[8]

-

Copper(I) Iodide (CuI) or another suitable copper catalyst (e.g., Cu(OTf)₂) (5-10 mol%)

-

A suitable ligand (e.g., 1,10-phenanthroline) (10-20 mol%)

-

A mild base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Oxygen (balloon or dry air)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the copper catalyst, ligand, and anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add morpholine and the base to the flask via syringe.

-

Add trimethylsilylacetylene dropwise to the stirring mixture.

-

Replace the inert atmosphere with an oxygen balloon.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter it through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Plausible synthesis workflow for this compound.

Protocol for Sonogashira Cross-Coupling Reaction

This compound is an excellent coupling partner in Sonogashira reactions. The TMS group can be cleaved in-situ to generate a terminal ynamide, or a copper-free variant can be employed.[9][10]

Reaction: this compound + Aryl Halide → 4-((arylethynyl)morpholine

Materials and Reagents:

-

This compound (1.2 equiv)

-

Aryl Halide (e.g., Iodobenzene) (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) (2-5 mol%)

-

Copper(I) Iodide (CuI) (1-5 mol%) (can be omitted in copper-free protocols)

-

Base (e.g., Triethylamine, Diisopropylamine, or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide (if used).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed solvent, followed by the base, via syringe.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (e.g., 60-80 °C). The TMS group is often cleaved under these basic conditions to generate the reactive terminal alkyne.

-

Monitor the reaction by TLC until the aryl halide is consumed.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).

-

Filter the mixture through Celite® and wash the pad with the same solvent.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired arylated ynamide.

Signaling Pathways and Logical Relationships

The primary utility of this compound is not in modulating biological signaling pathways directly, but in its role as a key reactant in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. This reaction follows a well-established catalytic cycle.

The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

This compound is a stable, versatile, and synthetically valuable ynamide. Its well-defined physicochemical properties and predictable reactivity make it an important tool for the construction of C(sp)-C(sp²) bonds. The protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the synthesis of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C9H17NOSi) [pubchemlite.lcsb.uni.lu]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)morpholine: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential utility of the chemical compound 4-((trimethylsilyl)ethynyl)morpholine. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a morpholine ring N-substituted with a trimethylsilyl-protected ethynyl group. The presence of the electron-rich nitrogen atom adjacent to the carbon-carbon triple bond classifies this molecule as a ynamide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NOSi | [1][2] |

| Molecular Weight | 183.32 g/mol | [1][2] |

| CAS Number | 64024-63-1 | [1][2] |

| Canonical SMILES | C--INVALID-LINK--(C)C#CN1CCOCC1 | [2] |

| IUPAC Name | trimethyl(2-morpholin-4-ylethynyl)silane | [3] |

| Synonyms | 1-(Trimethylsilyl)-2-morpholino acetylene | [1] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | 88-90 °C at 9 mmHg | [2] |

| Density | 0.931 g/mL at 25 °C | [2] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a Sonogashira cross-coupling reaction. This widely utilized reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] In the case of this ynamide, the synthesis would likely involve the coupling of a morpholine derivative with a protected acetylene source. A generalized experimental protocol is provided below.

Generalized Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

Materials:

-

Morpholine

-

(Trimethylsilyl)acetylene

-

A suitable aryl or vinyl halide (e.g., a bromo- or iodo-substituted electrophile)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Inert gas (e.g., Argon, Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

-

Add the anhydrous solvent, followed by the base.

-

To this mixture, add morpholine (1.2 eq) and (trimethylsilyl)acetylene (1.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a singlet integrating to 9H at approximately 0.2 ppm), and two multiplets for the morpholine ring protons, typically around 2.8-3.8 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum would display signals for the trimethylsilyl carbons, the two distinct carbons of the morpholine ring, and the two acetylenic carbons. Based on data for a similar compound, 4-[(trimethylsilyl)ethynyl]benzonitrile, the acetylenic carbons would appear in the range of 90-110 ppm.[7]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Potential Biological Significance and Applications

While specific biological activity for this compound has not been extensively reported in the public domain, the constituent morpholine and ynamide moieties are recognized as "privileged scaffolds" in medicinal chemistry.[8][9]

-

Morpholine Derivatives: The morpholine ring is a common feature in numerous approved drugs and biologically active molecules. Its presence can enhance pharmacokinetic properties and contribute to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10]

-

Ynamides: Ynamides are versatile synthetic intermediates.[11][12] The polarized nature of the carbon-carbon triple bond in ynamides allows for a variety of chemical transformations, making them valuable building blocks in the synthesis of complex nitrogen-containing heterocycles, which are often of pharmaceutical interest.[13]

Given the combination of these two pharmacologically important motifs, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility in drug discovery programs could involve its incorporation into larger molecules to probe structure-activity relationships or to serve as a precursor for more complex heterocyclic systems.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. 4- (Trimethylsilyl)ethynyl morpholine 97 64024-63-1 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C9H17NOSi) [pubchemlite.lcsb.uni.lu]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Introduction to the reactivity of silyl-protected ynamides

An In-depth Technical Guide to the Reactivity of Silyl-Protected Ynamides

Introduction

Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, are highly versatile building blocks in modern organic synthesis.[1][2] The unique electronic nature of the ynamide functionality, characterized by a polarized triple bond, renders them susceptible to a wide range of chemical transformations.[2][3] The introduction of a silyl group at the terminal position of the alkyne not only serves as a robust protecting group but also profoundly influences the reactivity and selectivity of these substrates.[4][5] This guide provides a comprehensive overview of the reactivity of silyl-protected ynamides, focusing on their participation in cycloaddition reactions, hydrofunctionalization processes, and rearrangements. Detailed experimental protocols and quantitative data for key transformations are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

The silyl group, typically a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, offers several advantages. It enhances the stability of the ynamide, facilitates purification, and can be readily removed under mild conditions, often using fluoride sources like tetrabutylammonium fluoride (TBAF) or acidic treatment.[4][6] More importantly, the steric and electronic properties of the silyl group can be leveraged to control the regioselectivity and stereoselectivity of various reactions.[1]

General Reactivity Pathways

Silyl-protected ynamides exhibit a rich and diverse reactivity profile. The presence of the electron-donating nitrogen atom, tempered by the electron-withdrawing group, allows them to react as either nucleophiles or electrophiles depending on the reaction conditions and the nature of the reaction partner. Activation by Lewis or Brønsted acids, or by transition metal catalysts, typically generates highly electrophilic keteniminium ion intermediates, which are central to many of their transformations.[7][8]

Caption: General reactivity pathways of silyl-protected ynamides.

Cycloaddition Reactions

Cycloaddition reactions of silyl-protected ynamides provide efficient access to a wide array of carbocyclic and heterocyclic scaffolds.[7] The mode of cycloaddition, such as [2+2], [3+2], or [4+2], can often be tuned by the choice of catalyst and reaction partner.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of silyl-protected ynamides with ketenes or other suitable partners is a powerful method for the synthesis of four-membered rings like cyclobutenones.[9][10] These reactions are often catalyzed by Lewis acids, which activate the ynamide towards nucleophilic attack.

Table 1: Lewis Acid-Catalyzed [2+2] Cycloaddition of Ynamides and Propargyl Silyl Ethers [9]

| Entry | Ynamide Substrate | Propargyl Silyl Ether | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product Yield (%) |

| 1 | N-Tosyl-N-methyl-(triisopropylsilyl)ethynamine | 1-Phenyl-1-(trimethylsilyloxy)-2-propyne | BF₃·OEt₂ | CH₂Cl₂ | 25 | 1 | 85 |

| 2 | N-Tosyl-N-benzyl-(triisopropylsilyl)ethynamine | 1-Phenyl-1-(trimethylsilyloxy)-2-propyne | BF₃·OEt₂ | CH₂Cl₂ | 25 | 1.5 | 82 |

| 3 | N-Mesyl-N-methyl-(triisopropylsilyl)ethynamine | 1-(4-Chlorophenyl)-1-(trimethylsilyloxy)-2-propyne | BF₃·OEt₂ | CH₂Cl₂ | 25 | 1 | 78 |

| 4 | N-Tosyl-N-methyl-(triisopropylsilyl)ethynamine | 1-(Naphthalen-2-yl)-1-(trimethylsilyloxy)-2-propyne | BF₃·OEt₂ | CH₂Cl₂ | 25 | 1.5 | 88 |

Experimental Protocol: Synthesis of Alkylidenecyclobutenones via [2+2] Cycloaddition [9]

To a solution of the propargyl silyl ether (0.24 mmol, 1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) (2.0 mL) under a nitrogen atmosphere at 0 °C was added BF₃·OEt₂ (0.2 mmol, 1.0 equiv). The mixture was stirred for 5 minutes, after which a solution of the silyl-protected ynamide (0.2 mmol, 1.0 equiv) in CH₂Cl₂ (1.0 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for the time indicated in Table 1. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired alkylidenecyclobutenone product.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. Lewis acid catalyzed [2+2] cycloaddition of ynamides and propargyl silyl ethers: synthesis of alkylidenecyclobutenones and their reactivity in ring-opening and ring expansion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Moiety in Ynamides: An In-depth Technical Guide to its Electron-Donating Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, are powerful and versatile building blocks in modern organic synthesis. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, allows for a diverse range of chemical transformations, making them highly valuable in the construction of complex nitrogen-containing molecules, including pharmacologically active compounds. The reactivity and selectivity of ynamides are profoundly influenced by the nature of the substituent on the nitrogen atom. This technical guide provides a detailed examination of the electron-donating properties of the morpholine group when incorporated into the ynamide framework. The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability. Understanding its electronic influence on the ynamide moiety is crucial for predicting and controlling reactivity in the synthesis of novel drug candidates.

Quantifying the Electron-Donating Effect of the Morpholine Group

The nitrogen atom of the morpholine ring, by virtue of its lone pair of electrons, engages in resonance with the adjacent alkyne, thereby increasing the electron density of the triple bond. This electron-donating effect has significant implications for the ynamide's reactivity, particularly in cycloaddition reactions where the ynamide can act as the nucleophilic component. While direct experimental determination of a Hammett parameter for a morpholino group on an ynamide is not widely reported, its electron-donating strength can be inferred from spectroscopic data and computational analysis.

Spectroscopic Evidence: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of the acetylenic carbons (Cα and Cβ) and the ynamidic nitrogen in morpholine ynamides provide a qualitative and semi-quantitative measure of the morpholine's electron-donating capacity.

-

¹³C NMR Spectroscopy: The nitrogen lone pair's delocalization onto the alkyne results in a characteristic upfield shift (lower ppm) of the β-acetylenic carbon (Cβ) and a downfield shift (higher ppm) of the α-acetylenic carbon (Cα) compared to a non-nitrogen-substituted alkyne. When compared to other N-substituted ynamides, the morpholine group is expected to be a moderate electron-donating group.

-

¹⁵N NMR Spectroscopy: The ¹⁵N chemical shift of the ynamidic nitrogen in a morpholine ynamide is also indicative of the degree of electron delocalization. A more shielded nitrogen (lower ppm) would suggest a greater contribution of the nitrogen lone pair to the alkyne system.

Table 1: Estimated ¹³C and ¹⁵N NMR Chemical Shifts for a Representative Morpholine Ynamide

| Compound | Cα (ppm) | Cβ (ppm) | ¹⁵N (ppm) |

| N-(Phenylethynyl)morpholine | ~85-90 | ~70-75 | ~-230 to -250 |

Note: The values presented are estimates based on typical ranges for ynamides and N-substituted morpholines. Actual values may vary depending on the solvent and other substituents.

Computational Analysis: Natural Bond Orbital (NBO) Analysis

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure of molecules. Natural Bond Orbital (NBO) analysis is a powerful tool to quantify the delocalization of electron density from the nitrogen lone pair to the π-system of the alkyne. This analysis can reveal the occupancies of the relevant orbitals and the stabilization energy associated with the nN → π*C≡C interaction, providing a quantitative measure of the electron-donating strength of the morpholine group.

Experimental Protocols

Synthesis of N-Alkynylmorpholines

A common method for the synthesis of morpholine ynamides is the copper-catalyzed coupling of a terminal alkyne with morpholine in the presence of an oxidizing agent.

Protocol: Synthesis of N-(Phenylethynyl)morpholine

-

Materials:

-

Phenylacetylene

-

Morpholine

-

Copper(I) iodide (CuI)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Toluene (anhydrous)

-

Dioxygen (or air)

-

-

Procedure:

-

To a solution of phenylacetylene (1.0 equiv.) in anhydrous toluene, add morpholine (1.2 equiv.), CuI (0.1 equiv.), and TMEDA (0.2 equiv.).

-

Stir the reaction mixture vigorously under an atmosphere of dioxygen (a balloon is sufficient) or by bubbling dry air through the solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

[3+2] Cycloaddition with Azides

The electron-rich nature of morpholine ynamides makes them excellent substrates for [3+2] cycloaddition reactions with azides, leading to the formation of 1,2,3-triazoles. This reaction is often catalyzed by copper(I) species.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

N-(Phenylethynyl)morpholine

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

-

-

Procedure:

-

In a flask, dissolve N-(phenylethynyl)morpholine (1.0 equiv.) and benzyl azide (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.2 equiv.) followed by CuSO₄·5H₂O (0.1 equiv.).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, add water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting triazole by recrystallization or column chromatography.

-

Conclusion

The morpholine group acts as a significant electron-donating substituent in the ynamide framework, enhancing the nucleophilicity of the alkyne and influencing its reactivity in important synthetic transformations such as cycloaddition reactions. This electron-donating character can be qualitatively and semi-quantitatively assessed through NMR spectroscopy and further elucidated using computational methods like NBO analysis. The synthetic accessibility of morpholine ynamides, coupled with their predictable reactivity, makes them valuable intermediates for the construction of complex, nitrogen-containing heterocyclic scaffolds. For drug development professionals, the incorporation of the morpholine moiety not only modulates the electronic properties of the ynamide for synthetic purposes but also offers a well-established strategy for improving the pharmacokinetic profile of the final drug candidates. A thorough understanding of the electronic principles outlined in this guide is paramount for the rational design and synthesis of novel therapeutics based on the morpholine ynamide core.

A Technical Guide to the Thermal and Hydrolytic Stability of Silyl Ynamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silyl ynamides, a class of alkynes substituted with a nitrogen atom bearing both a silyl group and an electron-withdrawing group, are increasingly utilized as versatile intermediates in synthetic chemistry. Their unique electronic structure imparts a delicate balance between stability and reactivity, crucial for their application in constructing complex molecular architectures. This technical guide provides an in-depth analysis of the thermal and hydrolytic stability of silyl ynamides. While comprehensive quantitative data across all structural variations of silyl ynamides is not extensively available in the current literature, this document summarizes the existing qualitative understanding, provides detailed experimental protocols for stability assessment, and presents key mechanistic pathways relevant to their degradation and reactivity.

Introduction: The Stability of Ynamides

Ynamides, in general, exhibit significantly greater stability than their ynamine counterparts. This enhanced stability arises from the presence of an electron-withdrawing group on the nitrogen atom, which delocalizes the nitrogen lone pair through resonance, thereby reducing the electron density of the alkyne moiety.[1][2] This modification diminishes the alkyne's susceptibility to electrophilic attack and hydrolysis, allowing for easier handling, purification via silica gel chromatography, and storage.[1][2][3]

However, the term "stable" is relative. The stability of any given ynamide is influenced by the specific substituents on both the nitrogen and the alkyne.[2] For instance, some ynamides have been observed to undergo spontaneous decomposition in the presence of trace amounts of water over several days, highlighting their latent hydrolytic instability. The introduction of a silyl group, either on the nitrogen or at the terminus of the alkyne, adds another dimension to these stability considerations. Silyl groups can exert both steric and electronic effects, potentially enhancing hydrolytic stability through steric shielding, a phenomenon observed in other molecular classes like carbamates.[4]

This guide will delineate the factors influencing the stability of silyl ynamides and provide the methodologies required to quantify this critical property.

Thermal Stability

The thermal stability of a compound is a critical parameter, dictating the viable temperature range for reactions, purification, and storage. For silyl ynamides, thermal decomposition can lead to complex product mixtures and reduced yields in synthetic applications.

Qualitative Assessment

Qualitatively, many silyl ynamides are stable enough to be used in reactions conducted at elevated temperatures. For example, certain N-allyl-N-sulfonyl ynamides undergo thermal aza-Claisen rearrangements at 110 °C.[5] However, the specific decomposition temperature is highly dependent on the molecular structure.

Quantitative Data Presentation

Systematic quantitative studies on the decomposition temperatures of a broad range of silyl ynamides are sparse in the literature. To facilitate future research and data comparison, we propose the following tabular format for presenting thermal stability data obtained via Thermogravimetric Analysis (TGA).

Table 1: Thermal Stability of Representative Silyl Ynamides (Hypothetical Data)

| Compound ID | Structure (R¹, R², R³) | TGA Onset Temp (°C) | Td (10% Mass Loss, °C) | Atmosphere | Reference |

| SY-001 | R¹=SO₂Tol, R²=Me, R³=TMS | Data not available | Data not available | N₂ | [Source] |

| SY-002 | R¹=Boc, R²=Bn, R³=TIPS | Data not available | Data not available | N₂ | [Source] |

| SY-003 | R¹=Ts, R²=Allyl, R³=H | Data not available | Data not available | N₂ | [Source] |

Note: Data in this table is hypothetical and serves as a template for data presentation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is the standard method for determining the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset decomposition temperature and the temperature at which 10% mass loss occurs (Td) for a silyl ynamide.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

Microbalance

-

Sample pans (platinum or alumina)

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the purified silyl ynamide into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.

-

Identify the temperature at which 10% of the initial mass has been lost (Td). This value is often used for comparing the thermal stability of different compounds.[6]

-

Hydrolytic Stability

The sensitivity of silyl ynamides to water is a crucial factor, particularly in the context of reaction workups, purification, and the development of drug candidates that must survive aqueous physiological environments. Hydrolysis typically involves the protonation of the electron-rich alkyne, leading to a reactive keteniminium intermediate that is subsequently trapped by water to yield an amide.

Factors Influencing Hydrolytic Stability

-

pH: Hydrolysis is often catalyzed by acid or base. The rate of decomposition is expected to be pH-dependent.

-

Steric Hindrance: Bulky groups, such as large silyl groups (e.g., TIPS vs. TMS) or substituents on the ynamide backbone, can sterically hinder the approach of water, thereby increasing hydrolytic stability.

-

Electronic Effects: The nature of the electron-withdrawing group on the nitrogen significantly impacts the electron density of the alkyne and thus its susceptibility to protonation.

Quantitative Data Presentation

To systematically evaluate hydrolytic stability, the half-life (t₁/₂) of the silyl ynamide should be determined under various pH conditions.

Table 2: Hydrolytic Stability of Silyl Ynamides at 37 °C (Hypothetical Data)

| Compound ID | Structure (R¹, R², R³) | Half-life (t₁/₂) at pH 4.0 | Half-life (t₁/₂) at pH 7.4 | Half-life (t₁/₂) at pH 9.0 |

| SY-001 | R¹=SO₂Tol, R²=Me, R³=TMS | Data not available | Data not available | Data not available |

| SY-002 | R¹=Boc, R²=Bn, R³=TIPS | Data not available | Data not available | Data not available |

| SY-003 | R¹=Ts, R²=Allyl, R³=H | Data not available | Data not available | Data not available |

Note: Data in this table is hypothetical and serves as a template for data presentation.

Experimental Protocol: HPLC-Based Hydrolytic Stability Assay

This protocol outlines a general procedure for determining the hydrolytic stability of a silyl ynamide as a function of pH by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the half-life of a silyl ynamide in aqueous buffer solutions at different pH values.

Apparatus & Reagents:

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18 reverse-phase).

-

Constant temperature incubator or water bath (set to 37 °C).

-

pH meter.

-

Aqueous buffers (e.g., citrate for pH 4, phosphate for pH 7.4, borate for pH 9).

-

Organic solvent (e.g., acetonitrile or methanol) for stock solutions and mobile phase.

-

Silyl ynamide sample.

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the silyl ynamide in a suitable organic solvent (e.g., acetonitrile).

-

Reaction Setup:

-

Pre-warm the aqueous buffers (pH 4.0, 7.4, 9.0) to the desired temperature (e.g., 37 °C).

-

To initiate the experiment, add a small aliquot of the silyl ynamide stock solution to each buffer to achieve a final concentration of ~50-100 µM. Ensure the volume of organic solvent is minimal (e.g., <1%) to avoid altering the buffer properties.

-

-

Time-Course Analysis:

-

Immediately after addition, withdraw an aliquot (t=0 sample), quench the degradation by diluting with mobile phase or a suitable organic solvent, and inject it into the HPLC system.

-

Incubate the remaining reaction mixtures at a constant temperature.

-

Withdraw aliquots at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours). Quench and analyze each sample by HPLC.

-

-

HPLC Analysis:

-

Develop an HPLC method that provides good separation of the parent silyl ynamide from its degradation products.

-

Record the peak area of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the parent compound's peak area (or concentration) versus time.

-

For first-order decay, the plot will be linear. The slope of the line is equal to the negative of the degradation rate constant (-k).

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Visualization of Key Pathways

Understanding the reaction mechanisms involving silyl ynamides is crucial for predicting their stability and reactivity. The following diagrams, generated using the DOT language, illustrate key intermediates and reaction workflows.

Silylium-Catalyzed Carbosilylation Intermediate

The activation of silyl ynamides by a silylium ion is a key step in certain functionalization reactions. This process proceeds through a characteristic β-silylketenimonium intermediate.[7][8]

Caption: Formation of a β-silylketenimonium intermediate from a silyl ynamide.

General Workflow for Hydrolytic Stability Assessment

The experimental protocol for determining hydrolytic stability can be visualized as a clear workflow, from sample preparation to data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. sylabscientific.com [sylabscientific.com]

- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

A Comprehensive Technical Guide to the Safety, Handling, and Storage of Silyl Ynamides

For Researchers, Scientists, and Drug Development Professionals

Silyl ynamides are a class of organic compounds featuring a silicon-substituted alkyne directly attached to a nitrogen atom bearing an electron-withdrawing group. Their unique electronic structure, which balances the high reactivity of an ynamine with increased stability, has established them as versatile building blocks in modern organic synthesis.[1] This guide provides an in-depth overview of the essential safety, handling, and storage guidelines for silyl ynamides, tailored for laboratory and drug development settings.

General Safety and Hazard Information

1.1. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure.[2]

| Body Part | Personal Protective Equipment | Specifications and Use |

| Respiratory | Chemical Fume Hood | All handling of silyl ynamides, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure. |

| N95 Respirator (or higher) | Recommended as a minimum precaution when handling the solid material outside of a fume hood or when there is a risk of aerosol generation. | |

| Hands | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. Change gloves immediately if contamination is suspected or if any tears or punctures are observed. |

| Eyes | Safety Goggles | Chemical splash goggles are mandatory at all times in the laboratory where silyl ynamides are handled. |

| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes or splattering, such as during large-scale reactions or quenching procedures. | |

| Body | Flame-Resistant Laboratory Coat | A lab coat that fully covers the arms is required. |

| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |

| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the feet are mandatory. |

1.2. Emergency Procedures

Spill Response:

-

Minor Spills: If a small spill occurs and you are trained to handle it, contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels. Wearing appropriate PPE, carefully collect the absorbent material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

-

Major Spills: Immediately evacuate the area if the spill is large, if you are unsure how to handle it, or if it involves a highly volatile or toxic silyl ynamide. Alert your supervisor and the institutional Environmental Health and Safety (EHS) office.

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Physical and Chemical Properties

The physical properties of silyl ynamides can vary significantly based on the substituents on the silicon and nitrogen atoms.

2.1. Stability

Silyl ynamides are generally more stable than their ynamine counterparts due to the electron-withdrawing group on the nitrogen atom, which reduces the electron density of the alkyne.[1] This increased stability allows for purification by silica gel chromatography and storage for extended periods under appropriate conditions.[3]

| Property | General Observation | Factors Influencing Stability |

| Thermal Stability | Generally stable at room temperature. Decomposition may occur at elevated temperatures.[4] | The nature of the electron-withdrawing group and substituents on the alkyne and silyl group can affect thermal stability. |

| Hydrolytic Stability | More stable to hydrolysis than ynamines.[1] The bulky nature of some silyl groups can further enhance hydrolytic stability through steric protection.[5] | Susceptible to degradation under strong acidic or basic conditions. |

| Atmospheric Stability | Many silyl ynamides can be handled in air for short periods, but for long-term storage, an inert atmosphere is recommended to prevent slow degradation. | Reactions involving silyl ynamides often require an inert atmosphere (e.g., nitrogen or argon) due to the sensitivity of reagents or intermediates. |

2.2. Reactivity and Incompatibilities

Silyl ynamides exhibit a rich and diverse reactivity profile, acting as both nucleophiles and electrophiles.[6] They are known to react with a variety of reagents.

| Reagent Class | Reactivity and Potential Hazards |

| Strong Acids | Can protonate the ynamide, leading to decomposition or further reactions.[7] |

| Strong Bases | Can deprotonate the silyl ynamide or catalyze decomposition pathways. |

| Oxidizing Agents | Can lead to vigorous or explosive reactions. Avoid contact with strong oxidizers. |

| Transition Metals | Readily react with many transition metal catalysts (e.g., gold, palladium, rhodium, copper), which can initiate highly exothermic reactions.[8] |

| Water/Moisture | While more stable than ynamines, prolonged exposure to moisture can lead to hydrolysis, especially in the presence of acid or base catalysts. Some organosilicon compounds can evolve hydrogen gas upon contact with moisture.[9] |

Handling and Experimental Protocols

A systematic approach to handling silyl ynamides is crucial for ensuring a safe laboratory environment.

3.1. General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of silyl ynamides in a laboratory setting.

3.2. Detailed Experimental Protocol: Silylium-Catalyzed Carbosilylation of a Tosylynamide

This protocol is adapted from a literature procedure and highlights the key safety and handling considerations.[10]

Objective: To perform a regio- and stereoselective carbosilylation of a tosylynamide with an allylic trimethylsilane.

Reagents and Potential Hazards:

-

Tosylynamide: Potential irritant. Handle with care.

-

Allylic Trimethylsilane: Flammable liquid and vapor. Irritant.

-

Bis(trifluoromethanesulfonyl)imide (HNTf₂): Corrosive. Causes severe skin burns and eye damage.

-

1,2-Dichloroethane (DCE): Toxic, carcinogen, irritant.

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate height.

-

Don all required PPE, including double nitrile gloves, safety goggles, a face shield, and a flame-resistant lab coat.

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is taken into the fume hood.

-

-

Reagent Addition:

-

Under a positive pressure of argon or nitrogen, add the tosylynamide (1.0 eq) to the Schlenk flask.

-

Using a syringe, add anhydrous 1,2-dichloroethane (DCE) to dissolve the tosylynamide.

-

Via syringe, add the allylic trimethylsilane (1.2 eq) to the reaction mixture.

-

In a separate, dry vial, prepare a stock solution of the HNTf₂ catalyst in anhydrous DCE.

-

Slowly, add the catalyst solution (5 mol%) to the stirred reaction mixture at room temperature.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: Quenching may be exothermic.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Waste Disposal:

-

Purify the crude product by flash column chromatography on silica gel.

-

Collect all liquid waste containing halogenated solvents in a designated hazardous waste container.

-

Dispose of contaminated solid waste (silica gel, gloves, etc.) in a separate, labeled solid hazardous waste container.

-

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

4.1. Storage

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2] | Prevents thermal decomposition and degradation from moisture. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes slow degradation from atmospheric oxygen and moisture. |

| Incompatibles | Store separately from strong acids, bases, and oxidizing agents. | Prevents accidental contact and potentially violent reactions. |

| Container | Use well-sealed containers, such as amber glass bottles with PTFE-lined caps. | Protects from light and ensures a tight seal. |

| Labeling | All containers must be clearly labeled with the chemical name, structure, and appropriate hazard warnings. | Ensures proper identification and awareness of hazards. |

4.2. Disposal

-

Solid Silyl Ynamides: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

-

Solutions of Silyl Ynamides: Collect in a designated, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.

-

Contaminated Labware: Rinse glassware three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of heavily contaminated disposable labware as solid hazardous waste.

-

Contaminated PPE: Dispose of used gloves and other disposable PPE as solid hazardous waste.

Note: Never dispose of silyl ynamides or their solutions down the drain. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

Logical Relationships in Silyl Ynamide Handling

The following diagram illustrates the logical relationships between hazards, controls, and emergency responses when working with silyl ynamides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. globalsilicones.org [globalsilicones.org]

- 10. investigacion.unirioja.es [investigacion.unirioja.es]

The Evolution of Ynamide Chemistry: A Technical Guide to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have transitioned from a chemical curiosity to indispensable building blocks in modern organic synthesis. Their unique electronic structure, balancing the high reactivity of ynamines with enhanced stability, has unlocked a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the historical development of ynamide chemistry, from its nascent stages to the revolutionary advancements in synthetic methodologies. A comparative analysis of classical and modern synthetic routes is presented, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to equip researchers with a comprehensive understanding of this versatile functional group.

A Historical Perspective: From Obscurity to Ubiquity

The journey of ynamide chemistry begins with the exploration of their more reactive precursors, ynamines. The first attempt to prepare an ynamine was documented by Bode in 1892, though a practical and reliable synthesis was not realized until the pioneering work of Viehe and colleagues in the 1960s.[1] These early ynamines, while powerful nucleophiles, were notoriously unstable and prone to hydrolysis, limiting their widespread application.[1]

A significant breakthrough occurred in 1972 when Viehe reported the first synthesis of an "ynamide," a more stable derivative featuring an electron-withdrawing group on the nitrogen atom.[1][2] This modification tempered the compound's reactivity, rendering it more amenable to handling and purification.[1] Despite this discovery, ynamide chemistry remained relatively dormant for several decades, largely due to the limitations of early synthetic methods which often required harsh conditions and had a narrow substrate scope.[3][4]

The "renaissance" of ynamide chemistry began at the dawn of the 21st century.[4] This resurgence was spearheaded by the development of robust and general synthetic methods, most notably copper-catalyzed cross-coupling reactions. In 2003, the research groups of Hsung and Danheiser independently reported groundbreaking copper-catalyzed protocols for the N-alkynylation of amides, providing efficient and direct access to a wide array of ynamides.[1] These methodologies marked a turning point, making ynamides readily accessible and paving the way for their explosion in use in areas such as natural product synthesis, heterocyclic chemistry, and drug discovery.

Synthetic Methodologies: A Comparative Analysis

The synthesis of ynamides has evolved significantly, with modern catalytic methods offering substantial improvements over classical approaches in terms of efficiency, scope, and mildness of reaction conditions.

Classical Synthetic Routes

Early methods for ynamide synthesis were often characterized by harsh conditions and limited applicability.

-

Isomerization of Propargyl Amides: The first synthesis of a related ynamine derivative was achieved by Zaugg in 1958 through the base-catalyzed isomerization of a propargyl precursor.[1] While conceptually simple, this method often leads to mixtures of allenamides and ynamides, with the outcome being highly dependent on the substrate and reaction conditions.[5][6] Complete isomerization to the desired ynamide can be achieved in some cases with a catalytic amount of a strong base like potassium tert-butoxide (KOt-Bu).[1]

-

Elimination from Haloenamides: The first deliberate synthesis of an ynamide by Viehe in 1972 employed a dehydrohalogenation strategy.[1][2] This method typically involves the treatment of a (Z)-β-bromoenamide with a strong base to induce E2 elimination and form the alkyne.[1][3] While effective for certain substrates, the preparation of the haloenamide precursor can be challenging.

-

Reaction with Alkynyliodonium Salts: The use of alkynyliodonium salts as electrophilic alkynylating agents provided another route to ynamides. This method involves the reaction of a metalated amide with an alkynyliodonium salt.[7] However, its scope was often limited to the synthesis of ynamides with terminal or silyl/aryl-substituted alkynes, and it was not efficient for many common amide types like lactams and acyclic carbamates.[7]

Modern Copper-Catalyzed Syntheses

The advent of copper catalysis revolutionized ynamide synthesis, providing general, efficient, and scalable methods.

-

Coupling of Amides with Alkynyl Halides: This is arguably the most significant and widely used method for ynamide synthesis. The Hsung and Danheiser groups developed protocols utilizing either catalytic or stoichiometric amounts of copper salts to couple a variety of amides, carbamates, and sulfonamides with alkynyl bromides.[1] The catalytic versions, often employing ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, are highly efficient and have a broad substrate scope.[2][3]

-

Coupling with 1,1-Dibromo-1-alkenes: An alternative and powerful copper-catalyzed method involves the coupling of nitrogen nucleophiles with 1,1-dibromo-1-alkenes.[4] This approach is particularly useful as 1,1-dibromo-1-alkenes are readily prepared from the corresponding aldehydes.

-

Modular Synthesis from 1,2-Dichloroenamides: A more recent innovation is a modular approach that starts from 1,2-dichloroenamides. These precursors can be converted in situ to chloroynamides, which then undergo copper-catalyzed coupling with Grignard or organozinc reagents.[8][9][10] This method is advantageous as it allows for the late-stage introduction of the alkyne substituent from a nucleophilic source.[8][9]

Quantitative Data Summary

The following tables provide a comparative summary of the reaction conditions and yields for the key synthetic methods discussed.

Table 1: Classical Ynamide Synthesis Methods

| Method | Substrate Example | Reagents and Conditions | Yield (%) |

| Isomerization | Propargyl amide | Catalytic KOt-Bu | High |

| Dehydrohalogenation | (Z)-β-bromoenamide | KOt-Bu, 1,2-dichloroethane, reflux | 36-88 |

| Alkynyliodonium Salts | Trimethylsilyl alkynyliodonium salt & amide | n-BuLi, THF; then TBAF for desilylation | up to 89 |

Table 2: Modern Copper-Catalyzed Ynamide Synthesis Methods

| Method | Substrate Example | Reagents and Conditions | Yield (%) |

| Coupling of Alkynyl Bromides (Catalytic) | Amide & Alkynyl Bromide | 5 mol% CuI, 10 mol% DMEDA, K₃PO₄, Toluene, reflux | Good-Excellent |

| Coupling of Alkynyl Bromides (Stoichiometric) | Carbamate & Alkynyl Bromide | 1.0 equiv KHMDS, 1.0 equiv CuI, Pyridine/THF, rt, 20h | 63-95 |

| Coupling with 1,1-Dibromo-1-alkenes | Sulfonamide & 1,1-dibromo-1-alkene | 12 mol% CuI, 18 mol% DMEDA, Cs₂CO₃, 1,4-dioxane, 60-70°C | Good-Excellent |

| Modular from 1,2-Dichloroenamides | 1,2-dichloroenamide & Grignard reagent | n-BuLi; then CuCN (cat.), Grignard reagent, THF | up to 95 |

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for key ynamide synthesis methodologies.

Protocol 1: Ynamide Synthesis via Dehydrohalogenation of a (Z)-β-Bromoenamide

-

To a solution of the (Z)-β-bromoenamide (1.0 mmol) in 1,2-dichloroethane (5 mL), add potassium tert-butoxide (KOt-Bu, 1.2 mmol).

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ynamide.[3]

Protocol 2: Copper-Catalyzed N-Alkynylation of an Amide with an Alkynyl Bromide (Hsung's "Second Generation" Method)

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuSO₄·5H₂O (0.05-0.20 equiv), 1,10-phenanthroline (0.10-0.40 equiv), K₃PO₄ (2.0 equiv), and the amide (1.0 equiv).

-

Add anhydrous toluene (to make a 0.5-1.0 M solution based on the amide) via syringe.

-

Add the alkynyl bromide (1.2 equiv).

-

Seal the tube and heat the reaction mixture to 60-150 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Protocol 3: Stoichiometric Copper-Mediated N-Alkynylation of a Carbamate (Danheiser Method)

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the carbamate (1.0 equiv) and anhydrous pyridine.

-

Cool the solution to 0 °C and slowly add a solution of KHMDS in THF (1.0 equiv) via syringe over 10 minutes.

-

Stir the mixture at 0 °C for 15 minutes, then add CuI (1.0 equiv) in one portion.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Add a solution of the alkynyl bromide (1.15-1.5 equiv) in anhydrous toluene dropwise.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of these synthetic transformations is crucial for reaction optimization and troubleshooting.

Mechanism of Ynamide Synthesis from Alkynyliodonium Salts

The reaction is proposed to proceed via the nucleophilic attack of a lithiated amide at the β-carbon of the alkynyliodonium salt. This leads to the formation of a vinylidene intermediate, which then undergoes a 1,2-shift to furnish the ynamide.[3]

Catalytic Cycle for Copper-Catalyzed N-Alkynylation

The copper-catalyzed coupling of amides with haloalkynes is a cornerstone of modern ynamide synthesis. The catalytic cycle is generally believed to involve the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the haloalkyne to form a copper(III) intermediate. Reductive elimination from this intermediate yields the ynamide product and regenerates the active copper(I) catalyst.[3]

Workflow for Modular Ynamide Synthesis

The modular synthesis from 1,2-dichloroenamides provides a flexible route to diverse ynamides by forming the C-C bond of the alkyne late in the sequence.

Conclusion

The field of ynamide chemistry has undergone a remarkable transformation, evolving from a niche area of study to a vibrant and enabling discipline within organic synthesis. The development of robust and versatile synthetic methods, particularly those catalyzed by copper, has been the primary driver of this progress, making a vast array of ynamides readily accessible to the scientific community. For researchers in both academia and industry, the continued exploration of ynamide reactivity promises to yield novel molecular architectures and innovative solutions to synthetic challenges, particularly in the realm of drug discovery and materials science. This guide serves as a foundational resource, chronicling the key historical milestones and providing a practical toolkit of synthetic methods for the preparation of this powerful class of molecules.

References

- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides [beilstein-journals.org]

- 6. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: 4-((Trimethylsilyl)ethynyl)morpholine in [2+2] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynamides, alkynes bearing a nitrogen atom connected to an electron-withdrawing group, are versatile building blocks in organic synthesis. Their unique electronic properties make them excellent partners in a variety of cycloaddition reactions for the construction of complex heterocyclic scaffolds. Among these, the [2+2] cycloaddition of ynamides with ketenes provides a direct and efficient route to synthesize 3-aminocyclobutenones, which are valuable intermediates in medicinal chemistry and materials science.[1][2] This document provides detailed application notes and protocols for the use of a specific ynamide, 4-((trimethylsilyl)ethynyl)morpholine, in [2+2] cycloaddition reactions.

While direct experimental data for this compound in [2+2] cycloadditions is not extensively published, this protocol is based on established general procedures for the reaction of various ynamides with ketenes.[1] The trimethylsilyl (TMS) group can play a significant role in influencing the selectivity of cycloaddition reactions and can be a useful protecting group that can be removed under specific conditions to allow for further functionalization.[3]

Reaction Mechanism and Workflow

The [2+2] cycloaddition between an ynamide and a ketene is a concerted pericyclic reaction that proceeds through a suprafacial approach of the two components. The electron-rich ynamide acts as the nucleophilic partner, while the electrophilic ketene serves as the ketenophile.[4] The reaction leads to the formation of a four-membered cyclobutenone ring with a high degree of regioselectivity.

Reaction Mechanism

Caption: General mechanism of the [2+2] cycloaddition.

Experimental Workflow

Caption: Typical experimental workflow for the cycloaddition.

Experimental Protocols

The following protocols are adapted from general procedures for the [2+2] cycloaddition of ynamides with ketenes.[1] Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: General Procedure for [2+2] Cycloaddition with in situ Generated Ketene

Materials:

-

This compound (Ynamide)

-

Acetyl chloride (Ketene precursor)

-

Triethylamine (Base)

-

Anhydrous acetonitrile (or other suitable aprotic solvent like CH₂Cl₂, THF, or toluene)[1]

-

Standard laboratory glassware (dried in an oven)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of nitrogen or argon.

-

Addition of Reactants: To the flask, add this compound (1.0 equiv) followed by anhydrous acetonitrile to make a 0.5 M solution.[1]

-

In situ Ketene Generation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of acetyl chloride (1.2 equiv) in anhydrous acetonitrile. Slowly add this solution via syringe pump to a stirred solution of triethylamine (1.5 equiv) in anhydrous acetonitrile at a temperature that allows for the controlled generation of ketene, which is then passed into the ynamide solution. Alternatively, the ketene can be generated in the same flask by the slow addition of an acyl chloride to a solution of the ynamide and a non-nucleophilic base like triethylamine.

-

Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-morpholino-2-(trimethylsilyl)cyclobut-2-en-1-one.

Protocol 2: [2+2] Cycloaddition with Dichloroketene

Dichloroketene is a highly reactive ketene that can be generated in situ and readily undergoes [2+2] cycloaddition with ynamides.[1]

Materials:

-

This compound (Ynamide)

-

Trichloroacetyl chloride (Dichloroketene precursor)

-

Activated zinc-copper couple

-

Anhydrous diethyl ether or acetonitrile

-

Standard laboratory glassware (dried in an oven)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere, place the activated zinc-copper couple.

-

Addition of Ynamide: Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether to the flask.

-

In situ Generation and Reaction: Slowly add a solution of trichloroacetyl chloride (1.1 equiv) in anhydrous diethyl ether from the dropping funnel to the stirred suspension. The reaction is often exothermic and may require cooling in an ice bath.

-

Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the zinc salts.

-

Washing and Concentration: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the corresponding 4,4-dichloro-3-morpholino-2-(trimethylsilyl)cyclobut-2-en-1-one.

Quantitative Data

The following table summarizes representative yields for the [2+2] cycloaddition of various ynamides with different ketenes, providing an expected range for the reactions of this compound.

| Ynamide Substrate | Ketene | Solvent | Yield (%) | Reference |

| N-alkynyl carbamates | Ketene | Acetonitrile | Good | [1] |

| N-alkynyl sulfonamides | Ketene | Acetonitrile | Good | [1] |

| N-(hept-1-yn-1-yl)-N-methylmethanecarboxamide | Dichloroketene | Diethyl ether | 88 | [1] |

| N-alkynyl carbamates | Dimethylketene | Dichloromethane | Excellent | [1] |

| Ynamides with sp² substituents | Ketene | Neat | Good | [1] |

Role of the Trimethylsilyl (TMS) Group

The trimethylsilyl group on the ynamide can serve several purposes in the [2+2] cycloaddition reaction:

-

Steric and Electronic Influence: The TMS group can influence the regioselectivity and stereoselectivity of the cycloaddition by steric hindrance and through its electronic effects.[3]

-

Protecting Group: The C-Si bond is relatively stable under the reaction conditions but can be cleaved post-cycloaddition to yield a protonated alkyne or to allow for further functionalization at that position. This two-step sequence allows for the introduction of other groups that might not be compatible with the initial cycloaddition conditions.

-

Enhanced Stability: The TMS group can increase the thermal stability of the ynamide, making it easier to handle and store.

Conclusion

The [2+2] cycloaddition reaction between this compound and various ketenes represents a powerful and versatile method for the synthesis of highly functionalized 3-aminocyclobutenones. The protocols provided herein, based on established literature procedures for similar ynamides, offer a solid starting point for researchers in synthetic and medicinal chemistry. The ability to generate ketenes in situ and the potential for post-cycloaddition modification of the TMS group further enhance the synthetic utility of this methodology. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

- 1. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring forming transformations of ynamides via cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions with Silyl Ynamides

Audience: Researchers, scientists, and drug development professionals.